
(2R,4R)-4-amino-1-(tert-butoxycarbonyl)piperidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(2R,4R)-4-amino-1-[(tert-butoxy)carbonyl]piperidine-2-carboxylic acid: is a synthetic organic compound that belongs to the class of piperidine carboxylic acids. It is characterized by the presence of an amino group and a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(2R,4R)-4-amino-1-[(tert-butoxy)carbonyl]piperidine-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available piperidine derivatives.
Protection: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride under basic conditions to form the Boc-protected intermediate.
Functionalization: The protected intermediate undergoes various functionalization reactions, such as alkylation or acylation, to introduce the desired substituents.
Deprotection: The Boc protecting group is removed under acidic conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, purification steps, and quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive intermediates.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce alkyl or acyl groups.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential as a biochemical probe to study enzyme mechanisms.
- Utilized in the design of enzyme inhibitors.
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development.
- Studied for its role in modulating biological pathways.
Industry:
- Applied in the production of fine chemicals and pharmaceuticals.
- Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of rac-(2R,4R)-4-amino-1-[(tert-butoxy)carbonyl]piperidine-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or modulator of specific biochemical pathways, depending on its structural features and functional groups. The Boc protecting group plays a crucial role in controlling the reactivity and stability of the compound during these interactions.
Comparison with Similar Compounds
- rac-(2R,5S)-5-{[(tert-butoxy)carbonyl]amino}-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-2-carboxylic acid
- rac-(2R,3S)-2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}oxolane-3-carboxylic acid
Uniqueness:
- The specific stereochemistry of rac-(2R,4R)-4-amino-1-[(tert-butoxy)carbonyl]piperidine-2-carboxylic acid imparts unique reactivity and selectivity in chemical reactions.
- The presence of the Boc protecting group provides stability and allows for selective deprotection under mild conditions, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C11H20N2O4 |
|---|---|
Molecular Weight |
244.29 g/mol |
IUPAC Name |
(2R,4R)-4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid |
InChI |
InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)13-5-4-7(12)6-8(13)9(14)15/h7-8H,4-6,12H2,1-3H3,(H,14,15)/t7-,8-/m1/s1 |
InChI Key |
XEGBCPOWLQGVHZ-HTQZYQBOSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C[C@@H]1C(=O)O)N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


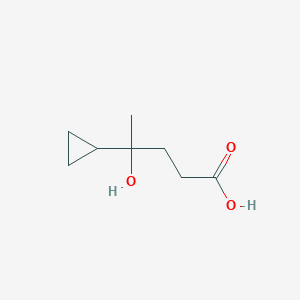
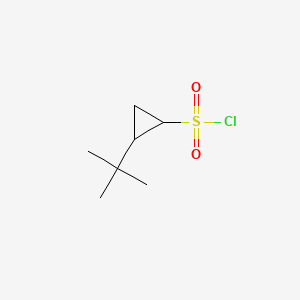
![4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B13528554.png)

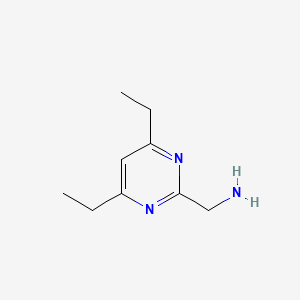
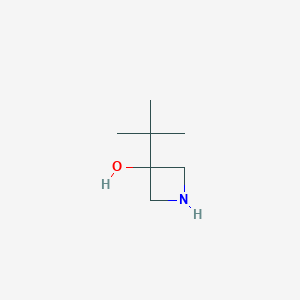
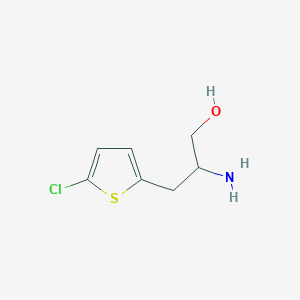
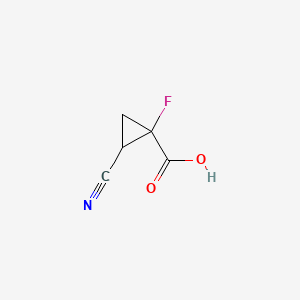
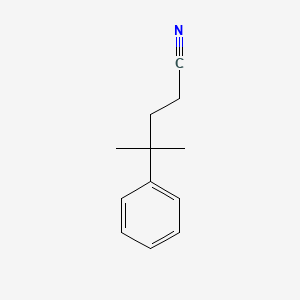
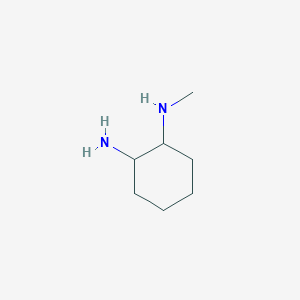
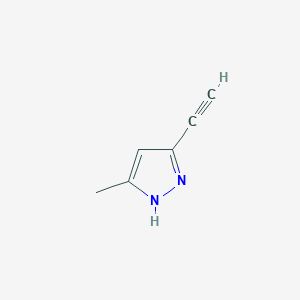
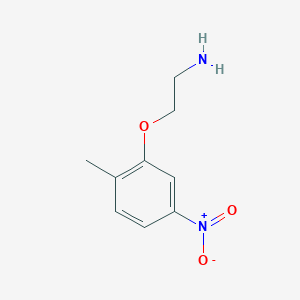
![{2-[3a-(methoxymethyl)-3-oxido-1,1-dioxo-3aH,4H,5H,6H-1lambda6-pyrrolo[1,2-b][1,2]thiazol-2-yl]-2-oxoethyl}triphenylphosphanium](/img/structure/B13528599.png)
![rac-potassium [(1R,2R)-2-[(benzyloxy)carbonyl]cyclopropyl]trifluoroboranuide](/img/structure/B13528615.png)
